molecular formula C5H3FN2O2 B095595 2-Fluoro-4-nitropyridine CAS No. 18614-46-5

2-Fluoro-4-nitropyridine

Cat. No. B095595
CAS RN: 18614-46-5
M. Wt: 142.09 g/mol
InChI Key: BOGKTBKWDIUAGK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitropyridine, commonly abbreviated as 2F4NP, is a synthetic organic compound with a wide range of applications in fields such as organic synthesis, material science, and medicinal chemistry. It is an important building block for the synthesis of various compounds, including drugs, polymers, and other materials. 2F4NP is also a potential therapeutic agent, as it has been used in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

  • Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines : Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines through a fluorodenitration reaction involving 2- or 4-nitro-substituted pyridines, including 2-fluoro-4-nitropyridine. This method also allowed for hydroxy- and methoxydenitration under mild conditions (Kuduk, Dipardo, & Bock, 2005).

  • Development of Pyridine Nucleosides : Nesnow and Heidelberger (1975) isolated 4-amino-5-fluoro-2-pyridone from the reduction of 5-fluoro-2-methoxy-4-nitropyridine-N-oxide. This compound was used to develop blocked nucleosides and their derivatives, which are potentially significant in pharmaceutical research (Nesnow & Heidelberger, 1975).

  • Synthesis of Aminopyridines : Culshaw et al. (2012) described an efficient method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and amines, highlighting the versatility of nitropyridines in chemical synthesis (Culshaw et al., 2012).

  • Fluorinated Heterocyclic Compounds : Leznoff et al. (1985) synthesized 4-fluoro-2-pyridone by cleaving the ether of 4-fluoro-2-methoxypyridine, demonstrating the adaptability of fluoro-nitropyridines in creating heterocyclic compounds (Leznoff, Svirskaya, Yedidia, & Miller, 1985).

  • Application in Antibacterial Agents : Matsumoto et al. (1984) explored the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent, indicating the potential of fluoro-nitropyridines in developing novel antibacterial compounds (Matsumoto et al., 1984).

  • Development of Radiofluorination Techniques : Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxide to produce meta fluorinated pyridine, which was applied in labelling with fluorine-18, a technique relevant in radiopharmaceuticals (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

  • Determination of Protein Structures : Toniolo et al. (1972) used 2-fluoro-3-nitropyridine to react with cysteinyl residues for the analytical determination of thiol groups in peptides, showcasing its application in biochemistry (Toniolo, Nisato, Biondi, & Signor, 1972).

Safety and Hazards

2-Fluoro-4-nitropyridine is classified as dangerous according to the GHS06 signal word . The hazard statements associated with the compound include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of fluorine . The interaction of 2-Fluoro-4-nitropyridine with its targets and the resulting changes would depend on the specific biological or chemical context.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds . The downstream effects would depend on the specific targets and the biological system in which the compound is active.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as pH, temperature, and the presence of other chemical entities can affect the compound’s reactivity and interaction with its targets.

properties

IUPAC Name

2-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGKTBKWDIUAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376490
Record name 2-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18614-46-5
Record name 2-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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